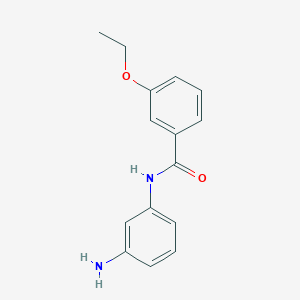

N-(3-Aminophenyl)-3-ethoxybenzamide

説明

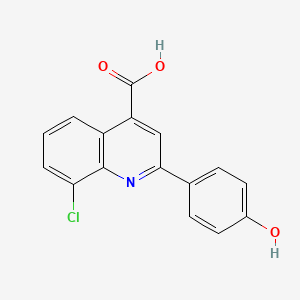

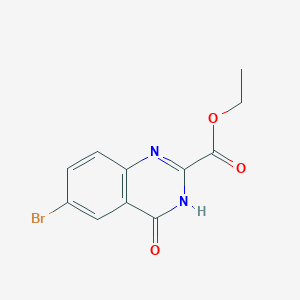

“N-(3-Aminophenyl)-3-ethoxybenzamide” is a compound that contains an amide group (-CONH2), an ethoxy group (-OCH2CH3), and an amino group (-NH2) attached to a benzene ring. The presence of these functional groups suggests that the compound could exhibit properties such as hydrogen bonding and polarity.

Synthesis Analysis

While I couldn’t find a specific synthesis route for this compound, it could potentially be synthesized through a series of reactions involving acylation, nucleophilic substitution, and amide formation. Please consult with a chemist for a detailed synthesis plan.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzene ring and the attached functional groups. The benzene ring is planar and conjugated, which could contribute to the compound’s UV-Vis absorption properties. The amide group could participate in resonance with the benzene ring, potentially affecting the compound’s reactivity and stability.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, amide, and ether functional groups. For example, the amine group could undergo reactions such as acylation or alkylation, while the amide group could be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide and ether groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be influenced by factors such as its molecular weight and the strength of intermolecular forces.科学的研究の応用

1. Mass Spectrometry

- Method : The compound is protonated and subjected to collision-induced dissociation tandem mass spectrometry experiments. An ion of m/z 110.06036 (ion formula [C6H8NO]+) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .

- Results : The N–O exchange rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide, where the rearranged ion, [C6H8NO18]+ of m/z 112 was available because of the presence of O18 .

2. Sensing Applications

- Application : Boronic acids, including 3-Aminophenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Safety And Hazards

Without specific safety data for this compound, it’s difficult to predict its potential hazards. However, as a general rule, all chemicals should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.

将来の方向性

The potential applications of this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis, among others.

Please note that this is a general analysis and the actual properties and reactions of the compound could vary. For accurate information, experimental data and further research would be needed.

特性

IUPAC Name |

N-(3-aminophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRVSLFGWHEWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-3-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)

![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)